molecular formula C17H16FN5O4 B3240952 N6-Benzoyl-9-(2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine CAS No. 144924-99-2

N6-Benzoyl-9-(2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine

Cat. No.: B3240952
CAS No.: 144924-99-2
M. Wt: 373.3 g/mol
InChI Key: HLJZTLWDAQVZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine is a novel nucleoside analogue that exhibits significant antiviral properties. It is structurally similar to adenosine but features a benzoyl group at the 6 position on the ribose moiety. This compound has shown efficacy against various viruses, including HIV, Herpes simplex virus types 1 and 2, Hepatitis C virus, and influenza A virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine can be synthesized through chemical or enzymatic means. The reaction conditions typically require the use of phosphoramidite chemistry, which is a common method for synthesizing nucleoside analogues .

Industrial Production Methods

Industrial production of N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine involves large-scale synthesis using cGMP (current Good Manufacturing Practice) standards. The process includes multiple purification steps to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine, which can have different biological activities and properties .

Scientific Research Applications

N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine involves the inhibition of viral DNA synthesis. The compound selectively impedes the replication of viral strains by obstructing the activity of viral DNA polymerase. This results in the suppression of viral propagation and the reduction of viral load in infected cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine is unique due to its specific structural modifications, which confer enhanced antiviral activity and selectivity. The presence of the benzoyl group and fluorine atom distinguishes it from other nucleoside analogues and contributes to its potent antiviral effects .

Properties

IUPAC Name

N-[9-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJZTLWDAQVZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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